2-(bromomethyl)benzoyl Bromide
Overview
Description
2-(Bromomethyl)benzoyl bromide is an organic compound with the molecular formula C8H6Br2O. It is a derivative of benzoyl bromide, where a bromomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzoyl bromide can be synthesized through the bromination of benzyl alcohol derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions, leading to the formation of the desired brominated product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)benzoyl bromide primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a benzamide derivative, while reaction with an alcohol would produce an ester .
Scientific Research Applications
2-(Bromomethyl)benzoyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(bromomethyl)benzoyl bromide involves the formation of reactive intermediates during chemical reactions. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Benzoyl Bromide: Similar structure but lacks the bromomethyl group.
4-Bromomethylbenzoyl Bromide: Similar but with the bromomethyl group in the para position.
3-Bromomethylbenzoyl Bromide: Similar but with the bromomethyl group in the meta position.
Uniqueness: 2-(Bromomethyl)benzoyl bromide is unique due to the position of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound .
Properties
IUPAC Name |
2-(bromomethyl)benzoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBQJEGATMJTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397603 | |
Record name | 2-(bromomethyl)benzoyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40819-28-1 | |
Record name | 2-(bromomethyl)benzoyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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